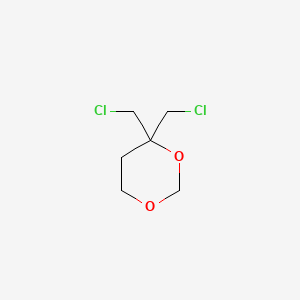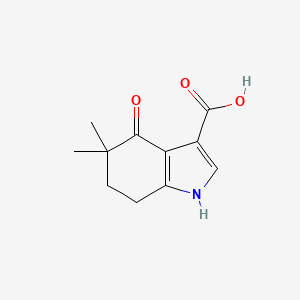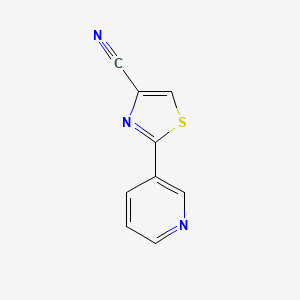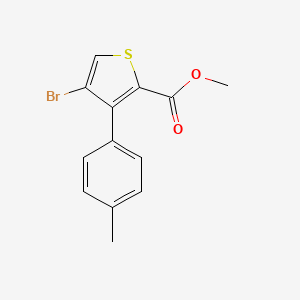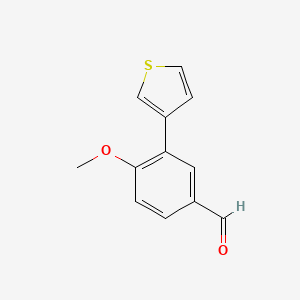
4-Methoxy-3-thiophen-3-ylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-thiophen-3-ylbenzaldehyde is an organic compound with the molecular formula C12H10O2S. It features a benzaldehyde core substituted with a methoxy group at the 4-position and a thiophene ring at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-thiophen-3-ylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and thiophene-3-carboxaldehyde.
Condensation Reaction: A common method involves the condensation of 4-methoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-thiophen-3-ylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxy-3-thiophen-3-ylbenzoic acid.
Reduction: 4-Methoxy-3-thiophen-3-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-thiophen-3-ylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Pharmacology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-thiophen-3-ylbenzaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The methoxy and thiophene groups may play a role in modulating the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain synthetic applications.
3-Thiophen-3-ylbenzaldehyde: Lacks the methoxy group, which can affect its reactivity and solubility.
4-Methoxy-3-methylbenzaldehyde: Contains a methyl group instead of a thiophene ring, altering its electronic properties
Uniqueness
4-Methoxy-3-thiophen-3-ylbenzaldehyde is unique due to the presence of both a methoxy group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and material science applications .
Eigenschaften
Molekularformel |
C12H10O2S |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
4-methoxy-3-thiophen-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-12-3-2-9(7-13)6-11(12)10-4-5-15-8-10/h2-8H,1H3 |
InChI-Schlüssel |
WWOLTFUCHBEIRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



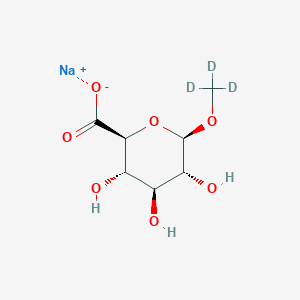
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
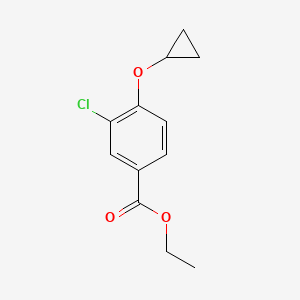
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)
